(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine
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Overview
Description
(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine is a synthetic organic compound with the molecular formula C14H21NO2 This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Methoxy-Propyl Group: The methoxy-propyl group can be introduced via an alkylation reaction using methoxy-propyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-propyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring, potentially converting it to a dihydrobenzofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce halogens or nitro groups onto the benzofuran ring.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicine, derivatives of benzofuran compounds have shown potential as therapeutic agents. This compound may be explored for its pharmacological properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The methoxy-propyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog without the methoxy-propyl and amine groups.
5-Methoxy-2,3-dihydrobenzofuran: Similar structure but with a methoxy group on the benzofuran ring.
2-Methyl-2,3-dihydrobenzofuran: Lacks the methoxy-propyl and amine groups but shares the core structure.
Uniqueness
(3-Methoxy-propyl)-(2-methyl-2,3-dihydro-benzofuran-5-ylmethyl)-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-13-9-12(4-5-14(13)17-11)10-15-6-3-7-16-2/h4-5,9,11,15H,3,6-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAVLEBTUDGOIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CNCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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